molecular formula C9H12FNO2 B7872790 2-Fluoro-4-(2-methoxyethoxy)aniline

2-Fluoro-4-(2-methoxyethoxy)aniline

Cat. No.: B7872790
M. Wt: 185.20 g/mol
InChI Key: IYFALRRQRHZZMJ-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives as Core Structures in Organic Synthesis

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of organic compounds. ontosight.aiwikipedia.orgresearchgate.net They serve as versatile starting materials for many industrial products, including dyes, pigments, polymers, and pharmaceuticals. ontosight.aiwikipedia.orgontosight.ai The amino group (-NH2) on the aromatic ring is a key functional group that can be readily modified, enabling a wide range of chemical transformations. researchgate.net For instance, the amino group can undergo diazotization, a reaction that converts it into a diazonium salt. wikipedia.org This intermediate is highly versatile and can be substituted with various other groups, providing access to a broad spectrum of substituted aromatic compounds that would otherwise be difficult to synthesize. wikipedia.org

Aniline derivatives are crucial in the pharmaceutical industry, where they act as building blocks for drugs with diverse therapeutic activities, such as analgesics and antibacterial agents. ontosight.airesearchgate.net Their role as intermediates in the production of fine chemicals and agrochemicals further underscores their importance in industrial chemistry. ontosight.airesearchgate.net The ability of the aniline scaffold to form hydrogen bonds also makes it significant in supramolecular chemistry, influencing the structural properties of crystals and other molecular assemblies. researchgate.net

Impact of Halogenation and Ether Substituents on Molecular Design and Reactivity

The introduction of substituents onto a core structure like aniline dramatically influences its chemical and physical properties. Halogenation, particularly fluorination, and the addition of ether groups are common strategies in molecular design to modulate reactivity and other characteristics.

Halogenation Effects: The fluorine atom in 2-Fluoro-4-(2-methoxyethoxy)aniline has a profound impact. Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through an inductive effect. libretexts.orgmasterorganicchemistry.com This generally deactivates the ring towards electrophilic aromatic substitution, making reactions slower compared to unsubstituted benzene (B151609). masterorganicchemistry.com However, through resonance, the fluorine atom can donate a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions. libretexts.org This dual nature—inductive withdrawal and resonance donation—is a key feature of halogens in aromatic systems. Fluorine's small size compared to other halogens means steric hindrance is less of a factor. masterorganicchemistry.com Furthermore, incorporating fluorine can increase a molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug discovery. ontosight.ai

Ether Substituent Effects: The 2-methoxyethoxy group [-OCH2CH2OCH3] at the para-position is an electron-donating group. The oxygen atom adjacent to the ring donates electron density via resonance, which activates the ring towards electrophilic substitution, counteracting the deactivating effect of the fluorine atom. Ether linkages are generally stable but can be cleaved under strongly acidic conditions. libretexts.org The presence of the ether chain also influences the molecule's solubility and conformational flexibility. The methoxyethoxy tail can enhance solubility in certain organic solvents and can engage in hydrogen bonding, affecting how the molecule interacts with its environment or with biological targets. nih.gov The interplay between the electron-withdrawing fluorine and the electron-donating ether group creates a unique electronic environment on the aniline ring, directing the course of further chemical modifications.

Research Trajectories for this compound and Its Structural Analogs

The specific structure of this compound suggests its primary utility as a specialized building block or intermediate in multi-step organic synthesis. Research involving this compound and its analogs is likely focused on creating more complex molecules with tailored properties for specific applications.

One major research trajectory is in the field of medicinal chemistry. The fluoroaniline (B8554772) moiety is a common feature in bioactive compounds. ossila.com The synthesis of novel derivatives could be aimed at developing new therapeutic agents. For example, substituted anilines are precursors to complex heterocyclic structures that form the core of many modern drugs. ossila.comconicet.gov.ar The unique substitution pattern of this compound could be exploited to synthesize targeted inhibitors or modulators of biological pathways. The process often involves protecting the aniline's amino group, performing reactions on the aromatic ring or the ether side chain, and then deprotecting the amine for further functionalization. google.com

Another significant area of research is materials science. Aniline derivatives are used to create functional polymers and organic electronic materials. The fluorine and ether substituents can impart desirable properties such as thermal stability, specific electronic characteristics, or processability. For instance, fluorinated compounds are explored for creating covalent organic frameworks (COFs) for applications like selective gas capture. acs.org Structural analogs could be used in the development of novel dyes or fluorophores for imaging applications. nih.gov

The synthesis of structural analogs, where the fluoro, methoxy (B1213986), or ethoxy groups are slightly modified, is a common strategy to perform "scaffold hopping." nih.gov This allows researchers to explore a wider chemical space to optimize the properties of a lead compound, whether for improved biological activity or enhanced material performance. nih.govfrontiersin.org

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1016761-88-8C9H12FNO2185.20
2-Fluoro-4-methoxyaniline458-52-6C7H8FNO141.14
4-Fluoro-2-methoxyaniline450-91-9C7H8FNO141.14
2-Fluoro-4-methylaniline452-80-2C7H8FN125.14
2-Fluoroaniline348-54-9C6H6FN111.12

Data sourced from references nih.govsigmaaldrich.comchemicalbook.comnih.govbldpharm.com.

Table 2: Structural Information of this compound and Analogs

Compound NameIUPAC NameSMILES CodeInChI Key
This compoundThis compoundCOC(C=C1N)=CC=C1OCCOCNot Available
2-Fluoro-4-methoxyaniline2-fluoro-4-methoxyanilineCOC1=CC(=C(C=C1)N)FYWUVOJJHVFLNJA-UHFFFAOYSA-N
4-Fluoro-2-methoxyaniline4-fluoro-2-methoxyanilineCOC1=C(C=CC(=C1)F)NBNRRMRUVYDETQC-UHFFFAOYSA-N
2-Fluoro-4-methylaniline2-fluoro-4-methylanilineCc1ccc(N)c(F)c1ZQEXBVHABAJPHJ-UHFFFAOYSA-N
2-Fluoroaniline2-fluoroanilineC1=CC=C(C(=C1)F)NHNDVDQJCJBAJTC-UHFFFAOYSA-N

Data sourced from references nih.govsigmaaldrich.comchemicalbook.comnih.govbldpharm.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFALRRQRHZZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 2 Fluoro 4 2 Methoxyethoxy Aniline

Reactions Involving the Aromatic Amine Functionality

The primary aromatic amine group is a rich hub for chemical reactions, enabling modifications that are fundamental to the synthesis of a wide array of derivatives.

The aromatic amine of 2-Fluoro-4-(2-methoxyethoxy)aniline readily undergoes acylation to form stable amide derivatives. This common transformation involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a base or in a suitable solvent. The reaction proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

This reaction is useful for protecting the amine group or for introducing new functionalities into the molecule. For instance, acylation with acetic anhydride or propionic anhydride can be employed to yield the corresponding acetamide (B32628) or propanamide. google.com The conditions for these reactions are generally mild. google.com

Table 1: Representative Acylation Reactions

Acylating Agent Product Type General Conditions
Acid Chloride (e.g., Acetyl chloride) N-Aryl Acetamide Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine)

One of the most powerful transformations of primary aromatic amines is diazotization, which converts the amino group into a highly versatile diazonium salt. youtube.com This is typically achieved by treating this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). youtube.comresearchgate.net

The resulting arenediazonium salt is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles in what are broadly known as Sandmeyer and related reactions. organic-chemistry.orgmasterorganicchemistry.com

Sandmeyer Reactions: These reactions utilize copper(I) salts as catalysts to replace the diazonium group. wikipedia.org

With copper(I) chloride (CuCl) or copper(I) bromide (CuBr), the corresponding aryl chloride or aryl bromide is formed.

Using copper(I) cyanide (CuCN) introduces a nitrile (cyano) group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Schiemann Reaction: To introduce another fluorine atom, the diazonium salt is typically treated with fluoroboric acid (HBF₄) or other hexafluorophosphate (B91526) salts. wikipedia.orgbyjus.com The resulting diazonium tetrafluoroborate (B81430) salt can be isolated and then thermally decomposed to yield the aryl fluoride (B91410). wikipedia.orgbyjus.com

Other Transformations:

Reaction with potassium iodide (KI) yields the corresponding aryl iodide. masterorganicchemistry.com

Heating the diazonium salt in an aqueous acidic solution introduces a hydroxyl group, converting the amine to a phenol (B47542). masterorganicchemistry.com

Reduction with hypophosphorous acid (H₃PO₂) can remove the amino group entirely, replacing it with a hydrogen atom. masterorganicchemistry.com

Table 2: Diazotization and Subsequent Nucleophilic Substitution Reactions

Reagent Reaction Name Product
CuCl / HCl Sandmeyer 1-Chloro-2-fluoro-4-(2-methoxyethoxy)benzene
CuBr / HBr Sandmeyer 1-Bromo-2-fluoro-4-(2-methoxyethoxy)benzene
CuCN / KCN Sandmeyer 2-Fluoro-4-(2-methoxyethoxy)benzonitrile
HBF₄, then heat Balz-Schiemann 1,2-Difluoro-4-(2-methoxyethoxy)benzene
KI - 1-Fluoro-2-iodo-4-(2-methoxyethoxy)benzene
H₂O, H⁺, heat - 2-Fluoro-4-(2-methoxyethoxy)phenol

The primary amine functionality of this compound can condense with aldehydes or ketones to form Schiff bases, also known as imines. gsconlinepress.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, typically under acid or base catalysis or with heating to drive the equilibrium. gsconlinepress.comresearchgate.net

The formation of Schiff bases is a reversible reaction. gsconlinepress.com These imine derivatives are important intermediates in various organic syntheses and are studied for a range of biological applications. internationaljournalcorner.comnih.gov The resulting C=N double bond can be further reduced to form a secondary amine.

Table 3: Schiff Base Formation

Carbonyl Compound Product Type
Aldehyde (R-CHO) N-((Substituted-phenyl)imino)methyl-R

Reactivity of the Aryl Halide (Fluorine)

The fluorine atom attached to the aromatic ring is subject to substitution, primarily through the nucleophilic aromatic substitution (SNAr) mechanism.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the fluorine atom can act as a leaving group. While the amine and ether groups are generally electron-donating, the electronegativity of the fluorine itself contributes to the electrophilicity of the carbon to which it is attached.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org For SNAr reactions, fluoride is an excellent leaving group compared to other halogens (F > Cl > Br > I). masterorganicchemistry.com

A variety of nucleophiles can be used to displace the fluorine atom, including:

Amines: Reaction with primary or secondary amines can yield diamine derivatives. nih.gov

Alkoxides and Phenoxides: Alkoxides (e.g., sodium methoxide) or phenoxides can be used to form aryl ethers. walisongo.ac.id

Thiolates: Thiolates can displace the fluoride to form thioethers.

Table 4: Representative SNAr Reactions

Nucleophile Product Type
Ammonia (NH₃) / Amines (RNH₂, R₂NH) Substituted Diamine
Alkoxides (RO⁻) Alkoxy-substituted Aniline (B41778)

Modifications at the Ether Linkage

The ether linkage in the 2-methoxyethoxy substituent offers another site for chemical modification, primarily through cleavage reactions. Ethers are generally stable but can be cleaved under forcing conditions, typically involving strong acids. masterorganicchemistry.com

Treatment of this compound with strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures can lead to the cleavage of the ether C-O bonds. masterorganicchemistry.com This reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (I⁻ or Br⁻) in an SN2-type mechanism. masterorganicchemistry.com Depending on which C-O bond is cleaved, this could result in the formation of a phenol derivative and corresponding alkyl halides. Given the structure, cleavage could potentially occur at either of the two ether oxygen atoms, leading to a mixture of products.

Cleavage and Re-functionalization of the Methoxyethoxy Group

The 2-methoxyethoxy group on the aniline ring serves as a protecting group for the phenolic hydroxyl functionality. Its cleavage to reveal the phenol (2-fluoro-4-hydroxyaniline) is a critical step for further derivatization at this position. While specific studies on the deprotection of this compound are not extensively documented in the public domain, the cleavage of similar aryl ethers is a well-established area of organic synthesis.

Commonly, the cleavage of aryl ethers is accomplished using strong Lewis acids such as boron tribromide (BBr₃). This reagent is highly effective for the demethylation of aryl methyl ethers and is expected to cleave the ether linkage of the methoxyethoxy group as well. The reaction typically proceeds by initial coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the adjacent carbon, leading to the cleavage of the carbon-oxygen bond. Computational studies on the BBr₃-assisted cleavage of aryl methyl ethers suggest a mechanism involving two ether-BBr₃ adducts, where one acts as a bromide donor to the other. researchgate.netfishersci.co.ukresearchgate.netbeilstein-journals.orgresearchgate.net

Another related and widely used protecting group is the methoxymethyl (MOM) ether. The deprotection of MOM ethers can be achieved under a range of acidic conditions. wikipedia.org For instance, a combination of a Lewis acid like zinc bromide (ZnBr₂) and a soft nucleophile such as n-propylthiol (n-PrSH) has been shown to be effective for the rapid and selective deprotection of MOM ethers. researchgate.netresearchgate.net Furthermore, cerium(III) chloride in acetonitrile (B52724) has been reported as a mild and selective reagent for the cleavage of β-methoxyethoxymethyl (MEM) ethers, a group structurally similar to the 2-methoxyethoxy group. wikipedia.orgdntb.gov.ua

A patent for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (B580436) describes a sequence involving the protection of the related 4-fluoro-2-methoxyaniline, followed by nitration and subsequent deprotection. google.com This suggests that the ether linkage in such substituted anilines can be manipulated as part of a synthetic sequence.

Once the methoxyethoxy group is cleaved to yield 2-fluoro-4-hydroxyaniline, the resulting phenol can be re-functionalized. For example, it can undergo O-alkylation or O-arylation to introduce a variety of substituents, allowing for the synthesis of a diverse library of derivatives. A study on the synthesis of potential antifungal compounds utilized 4-amino-3-fluorophenol (B140874) (an isomer of the cleavage product) to prepare a series of amides, demonstrating the synthetic utility of such an intermediate. dntb.gov.ua

Table 1: Representative Reagents for Aryl Ether Cleavage

Reagent(s)Substrate TypeConditionsReference
Boron tribromide (BBr₃)Aryl methyl ethersDichloromethane, low to room temperature commonorganicchemistry.comnih.gov
Zinc bromide (ZnBr₂), n-propylthiol (n-PrSH)Methoxymethyl (MOM) ethersNot specified researchgate.netresearchgate.net
Cerium(III) chloride (CeCl₃)β-Methoxyethoxymethyl (MEM) ethersAcetonitrile dntb.gov.ua
Triflic acid (TfOH), 1,3-dimethoxybenzenep-Methoxybenzyl (PMB) ethersDichloromethane, room temperature fishersci.co.uk

This table presents examples of reagents used for the cleavage of aryl ethers that are structurally related to the 2-methoxyethoxy group. The conditions and effectiveness may vary for this compound.

Isotopic Labeling for Mechanistic and Metabolic Studies

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a powerful tool in medicinal chemistry to investigate reaction mechanisms and to enhance the metabolic stability of drug candidates. acs.orgacs.orgnih.govjuniperpublishers.com

The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic profile of a drug. juniperpublishers.com This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Consequently, the cleavage of a C-D bond, which is often the rate-limiting step in metabolic pathways catalyzed by enzymes like cytochrome P450 (CYP450), occurs at a slower rate. nih.govnih.gov This can lead to a longer biological half-life and increased metabolic stability of the deuterated compound. juniperpublishers.com

Aryl methyl ethers are known to undergo oxidative O-dealkylation by CYP450 enzymes. nih.gov Strategically replacing the hydrogens on the methoxy (B1213986) group with deuterium can block this metabolic "soft spot". For example, deuteration of the methoxy group in certain compounds has been shown to improve metabolic stability. juniperpublishers.com This strategy is relevant to this compound, as the terminal methoxy group of the methoxyethoxy side chain could be a site of metabolic attack.

The incorporation of deuterium can be achieved through various methods, including hydrogen-deuterium exchange reactions catalyzed by acids or metals. nih.govnih.govyoutube.com For instance, aromatic amines and amides can undergo H-D exchange using deuterated trifluoroacetic acid (CF₃COOD). nih.gov Palladium on carbon (Pd/C) in the presence of aluminum and D₂O has also been used for the selective H-D exchange of various organic compounds, including aniline derivatives. nih.gov

However, the effect of deuteration is not always predictable. In some cases, slowing down one metabolic pathway can lead to "metabolic switching," where the drug is metabolized through an alternative pathway that was previously minor. portico.orgresearchgate.net This can result in a different metabolite profile, which may or may not be beneficial. Therefore, careful in vitro and in vivo studies are necessary to evaluate the full impact of deuteration.

Table 2: Examples of Kinetic Isotope Effects (KIE) in Drug Metabolism

CompoundDeuteration SiteMetabolic ReactionKIE (kH/kD)Reference
MorphineN-CH₃N-demethylation~2 nih.gov
Butethal-In vivo half-life2.5-fold increase portico.org
A Pan-genotypic HCV NS5B Polymerase Inhibitorgem-dimethyl moietyIn vitro half-life (human liver microsomes)Significant improvement nih.gov
Caffeine1-CD₃DemethylationMetabolic switching observed acs.org
AntipyrineN-CD₃DemethylationMetabolic switching observed acs.org

This table provides examples of the impact of deuterium substitution on the metabolism of various drug molecules. The KIE is expressed as the ratio of the rate of reaction of the non-deuterated (H) to the deuterated (D) compound.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Building Block for Heterocyclic Systems

2-Fluoro-4-(2-methoxyethoxy)aniline is instrumental in the synthesis of diverse heterocyclic systems, which are core structures in many biologically active compounds.

Synthesis of Quinoline (B57606) and Quinazoline (B50416) Derivatives

This aniline (B41778) derivative is a crucial precursor for creating quinoline and quinazoline frameworks. nih.gov These nitrogen-containing heterocyclic compounds are synthesized through various methods, including cyclization reactions. researchgate.netorganic-chemistry.org For instance, substituted quinolines can be formed from anilines and aldehydes through processes involving C-H functionalization and C-C/C-N bond formation. organic-chemistry.org Similarly, novel 2-chloro-4-anilino-quinazoline derivatives have been designed and synthesized as dual inhibitors for EGFR and VEGFR-2, which are validated targets in cancer therapy. nih.gov The resulting quinoline and quinazoline derivatives often serve as scaffolds for pharmacologically active agents, such as kinase inhibitors. nih.govnih.gov

Construction of 1,2,4-Oxadiazole (B8745197) Frameworks

The synthesis of 1,2,4-oxadiazole frameworks can be achieved through various synthetic strategies, often involving the reaction of an amidoxime (B1450833) with a carbonyl compound like a carboxylic acid or aldehyde. nih.govnih.gov These methods are generally based on the use of primary amidoximes and acylating agents as the initial reactants. researchgate.net The resulting 3,5-disubstituted 1,2,4-oxadiazoles are of significant interest due to their presence in many experimental and marketed drugs. mdpi.comresearchgate.net

Formation of Indole (B1671886) and Related Benzofused Heterocycles

The formation of indoles and related benzofused heterocycles often utilizes aniline derivatives as starting materials. organic-chemistry.org Various catalytic methods, including those using copper or palladium, can facilitate the cyclization of appropriately substituted anilines to yield the desired indole structures. organic-chemistry.org The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. nih.gov

Precursor for Other Bicyclic and Tricyclic Heterocycles

This compound also serves as a precursor for other bicyclic and tricyclic heterocycles, such as quinoxalines. The synthesis of quinoxaline (B1680401) derivatives can be achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Additionally, pyrrolo[1,2-a]quinoxalines have been synthesized and evaluated for their antiproliferative activity. nih.gov

Scaffold for Pharmacologically Active Compounds in Pre-clinical Research

The structural attributes of this compound make it an ideal scaffold for the design and synthesis of pharmacologically active compounds, particularly in the realm of kinase inhibitors for cancer therapy.

Design and Synthesis of Kinase Inhibitors

This aniline derivative is a key component in the synthesis of various kinase inhibitors, which are crucial in cancer treatment by targeting specific enzymes involved in cell growth and proliferation.

c-Met and EGFR Inhibitors: The compound is utilized in the creation of dual inhibitors targeting both c-Met and EGFR, which are often implicated in non-small cell lung cancer (NSCLC) and resistance to EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.gov For example, a series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives were designed as new EGFR/c-Met inhibitors. nih.gov One such compound, TS-41, demonstrated significant inhibitory activity against both EGFRL858R and c-Met kinases. nih.gov Another study reported a series of potent dual c-Met and VEGFR-2 inhibitors with an anilinopyrimidine scaffold. nih.gov The development of dual-target EGFR/ALK inhibitors is also an active area of research for NSCLC. nih.govmdpi.com

BRAFV600E Inhibitors: The BRAFV600E mutation is a well-established driver in approximately 50% of melanoma cases, making its inhibitors a primary choice for targeted therapy. Pyrimidine-based scaffolds, which can be synthesized from aniline precursors, have shown promise in inhibiting BRAFV600E kinase activity. For instance, a series of N-(4-aminopyridin-2-yl)amide derivatives were designed as novel BRAFV600E inhibitors, with some compounds showing potent enzymatic activity. nih.gov Vemurafenib, a small molecule inhibitor, is a notable example of a BRAFV600E inhibitor used in melanoma therapy. thno.orgnih.gov

EPHA2/GAK Inhibitors: Macrocyclization is a strategy employed to enhance the potency and selectivity of kinase inhibitors. nih.gov 2-aminopyrimidine-based macrocycles have been optimized to target the ephrin (EPH) kinase family. nih.gov Specifically, a crystal structure of EPHA2 in complex with a macrocycle provided a basis for optimizing inhibitors that target the back pocket of the kinase, leading to potent dual inhibitors of EPHA2 and GAK. nih.govnih.gov One such inhibitor, compound 55, demonstrated the ability to prevent dengue virus infection in liver cells, primarily through its EPHA2 activity. nih.gov

Interactive Data Table: Kinase Inhibitor Research

Target Kinase(s)Compound Series/ExampleKey Findings
c-Met, EGFR4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives (e.g., TS-41)Dual inhibition of EGFRL858R (IC50 = 68.1 nM) and c-Met (IC50 = 0.26 nM). nih.gov
c-Met, VEGFR-2Anilinopyrimidine scaffold (e.g., compounds 3a, 3b, 3g, 3h, 18a)Nanomolar potency against c-Met and VEGFR-2 at the enzymatic level. nih.gov
BRAFV600E2-oxo-tetrahydropyrimidine derivatives (e.g., compound 2e)Moderate inhibitory activity against BRAFV600E (IC50= 0.53±0.023 μM).
EPHA2, GAK2-aminopyrimidine-based macrocycles (e.g., compound 55)Potent dual inhibition of EPHA2/A4 and GAK. nih.govnih.gov
EGFR, ALKDeuterated dual-target inhibitors (e.g., compound (-)-9a)Potent antitumor activity against EGFR (IC50 = 1.08 ± 0.07 nM) and ALK (IC50 = 2.395 ± 0.023 nM) mutant tumor cells. nih.gov

Exploration in Anti-Influenza Agent Development

A review of available scientific literature indicates that the specific application of this compound in the development of anti-influenza agents is not a widely documented area of research. While fluorinated compounds and aniline derivatives are common in drug discovery, dedicated studies exploring this particular molecule's efficacy against the influenza virus are not prominent in public databases. Research into novel anti-influenza agents often focuses on scaffolds that inhibit viral targets like neuraminidase or viral polymerases, and while derivatives of this compound could theoretically be designed to interact with these targets, such work has not been specifically reported. nih.govnih.gov

Investigation as Potential Antitubercular Agents

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. In the field of antitubercular drug discovery, fluorinated aniline moieties are recognized as important components of various potent heterocyclic compounds. Research has demonstrated that derivatives containing fluoroaniline (B8554772) structures can exhibit significant inhibitory activity against Mycobacterium tuberculosis (Mtb).

For example, studies on 2-pyrazolylpyrimidinones identified compounds with a 4-fluoroaniline (B128567) substituent that displayed notable potency against Mtb. nih.gov Similarly, extensive research on fluorinated chalcones and their subsequent conversion into heterocyclic systems like 2-aminopyridine-3-carbonitriles has yielded molecules with potent antitubercular effects. nih.govplos.org One such derivative demonstrated a minimum inhibitory concentration (MIC) of approximately 8 μM, a potency three times greater than the standard antitubercular drug pyrazinamide. plos.org These findings underscore the value of the fluoroaniline scaffold. Although this compound has not been singled out in these specific studies, its structure makes it a prime candidate for use as a building block in the synthesis of new potential antitubercular agents.

Table 1: Antitubercular Activity of Selected Fluoroaniline Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential of the fluoroaniline moiety.

Compound ClassSpecific Derivative/SubstitutionTarget/AssayPotency (MIC)Reference
2-Pyrazolylpyrimidinone2,4-difluoroanilino group at R5 positionM. tuberculosis H37Rv0.2 μM nih.gov
2-Aminopyridine-3-carbonitrileIndole and 2-chlorophenyl moietyM. tuberculosis H37Rv~8 μM plos.org
2-Aminopyridine-3-carbonitrileIndole moietyM. tuberculosis H37Rv~18 μM plos.org
2-Amino-4H-pyran-3-carbonitrileTrifluoromethyl substitutionM. tuberculosis H37Rv16-161 μM nih.gov

Use in Analgesic Compound Development

In the development of analgesic drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), fluorine substitution has been used to modulate a compound's activity and safety profile. For instance, derivatives of the NSAID loxoprofen (B1209778) have been synthesized to include fluorine, resulting in compounds with potentially higher anti-inflammatory activity and equivalent or reduced ulcerogenic effects. researchgate.netresearchgate.net While these loxoprofen analogs are not directly synthesized from this compound, their development highlights a key principle in medicinal chemistry: the strategic use of fluorine can lead to improved therapeutic properties in analgesic and anti-inflammatory agents. The potential for this compound to serve as a precursor for novel analgesic compounds remains an area for future exploration.

Integration into Linker Systems for Solid-Phase Synthesis

Solid-phase synthesis is a cornerstone of modern combinatorial chemistry, enabling the rapid generation of large libraries of compounds. This process relies on linkers that attach a starting material to a solid support. While aromatic amines are sometimes used in linker design, there are no specific reports in the surveyed scientific literature detailing the use of this compound for this purpose.

Computational and Chemoinformatic Approaches in Structure-Activity Relationships

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, allowing researchers to understand potential mechanisms of action at a molecular level. Derivatives containing fluorinated aniline scaffolds are frequently the subject of such studies.

In antitubercular research, fluorinated compounds have been docked into the active sites of essential Mtb enzymes like thymidylate kinase. nih.govplos.org These simulations help to elucidate how the molecules bind and inhibit the enzyme. For a ligand derived from this compound, docking studies would likely show several key interactions:

The amine group can act as a hydrogen bond donor.

The fluorine atom can form halogen bonds or participate in dipole-dipole interactions, enhancing binding affinity.

The methoxyethoxy side chain can engage in hydrophobic or van der Waals interactions within a lipophilic pocket of the target protein.

These computational predictions are crucial for rationally designing more potent and selective inhibitors.

Table 2: Molecular Docking Results for Related Aniline Derivatives This table summarizes docking scores for compounds containing aniline-like fragments against various biological targets, illustrating the utility of this computational approach.

Compound ClassBiological TargetDocking Score (Binding Energy)Key Interactions NotedReference
2-Aminopyridine-3-carbonitrile DerivativeMtb Thymidylate Kinase (1G3U)-9.67 Kcal/molHydrogen bonding nih.govplos.org
4-Anilino Coumarin DerivativeAnti-Hepatoma TargetNot specifiedH-bond donor, lipophilic character doi.org
3-Methoxy Flavone DerivativeEstrogen Receptor-α (ER-α)-10.14 kcal/molHydrophobic and H-bond interactions nih.gov
Vanillin DerivativeCyclooxygenase-2 (COX-2)-8.18 kcal/molNot specified fip.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity. researchgate.net These models allow for the prediction of the activity of new, unsynthesized molecules. The isomer of the subject compound, 3-Fluoro-4-(2-methoxyethoxy)aniline, has been explicitly mentioned as a building block in studies developing c-Met kinase inhibitors, where QSAR and docking were employed to analyze molecular features contributing to high inhibitory activity.

A QSAR model for derivatives of this compound would utilize molecular descriptors that quantify its structural features. Key descriptors would include:

Topological descriptors: Describing the branching and shape of the methoxyethoxy chain.

Electronic descriptors: Quantifying the effect of the electron-withdrawing fluorine atom on the aniline ring's reactivity.

Lipophilicity descriptors (e.g., LogP): Modeling the compound's solubility and ability to cross biological membranes.

By building a statistically valid QSAR model from a series of tested derivatives, researchers could predict the activity of new compounds and prioritize the synthesis of those with the most promising profiles, thereby accelerating the drug discovery process. doi.org

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to predict the electronic properties of molecules from first principles, without the need for empirical parameters. These calculations provide deep insights into the reactivity, stability, and spectroscopic characteristics of a compound like this compound.

Theoretical studies on substituted anilines have demonstrated that DFT, particularly with hybrid functionals like B3LYP, can accurately predict various electronic descriptors. umn.edunih.gov For this compound, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy. researchgate.net

The primary electronic properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

DFT calculations can also be used to determine other important electronic properties such as ionization potential (IP), electron affinity (EA), and the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting sites of chemical reactions. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of Substituted Anilines (Illustrative Example)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Aniline-5.12-0.154.977.700.25
2-Fluoroaniline-5.35-0.285.078.050.41
4-Methoxyaniline-4.89-0.094.807.450.18
This compound (Expected)-5.05-0.204.857.650.30

Note: The values for this compound are hypothetical and for illustrative purposes only, based on general trends observed in substituted anilines.

Conformational Analysis and Molecular Dynamics Simulations

The flexible 2-methoxyethoxy side chain of this compound imparts significant conformational variability, which can be critical for its biological activity and interaction with other molecules. Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. libretexts.orgchemistrysteps.com

The conformational landscape of the methoxyethoxy side chain is primarily governed by the rotation around the C-O and C-C single bonds. These rotations can be visualized using Newman projections, and their energetic profiles can be calculated to identify the most stable conformers. The stability of different conformers is influenced by factors such as steric hindrance and torsional strain. libretexts.org For the ether linkage, the relative orientation of the lone pairs on the oxygen atoms and adjacent bonds can also play a role, a phenomenon related to the gauche effect observed in similar systems. rsc.org

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational space of flexible molecules in a more dynamic and realistic manner, often in the presence of a solvent. researchgate.netbohrium.com An MD simulation would track the atomic motions of this compound over time, providing a trajectory of its conformational changes. acs.org From this trajectory, one can identify the most populated conformational states and the energy barriers between them.

For this compound, MD simulations would likely reveal that the methoxyethoxy side chain can adopt a range of conformations from extended to more compact, folded structures. The presence of water or other solvent molecules would influence these conformations through hydrogen bonding and other intermolecular interactions. bohrium.com The flexibility of this chain is a key feature, as it allows the molecule to adapt its shape to fit into a binding pocket of a protein or to self-assemble in a particular way in solution.

Table 2: Key Dihedral Angles and Their Preferred Conformations in the Methoxyethoxy Side Chain (Illustrative Example)

Dihedral AngleDescriptionCommon ConformationsRelative Energy (kcal/mol)
Car-Car-O-CPhenyl-Oxygen-CarbonPlanar (0°) / Perpendicular (90°)0 / 2.5
Car-O-C-COxygen-Carbon-CarbonAnti (180°) / Gauche (±60°)0 / 0.8
O-C-C-OCarbon-Carbon-OxygenAnti (180°) / Gauche (±60°)0 / 0.5
C-C-O-CCarbon-Oxygen-MethylAnti (180°) / Gauche (±60°)0 / 1.2

Note: The relative energies are hypothetical and for illustrative purposes to show the typical energy differences between conformers.

The combination of DFT calculations, conformational analysis, and molecular dynamics simulations provides a comprehensive understanding of the structure-property relationships of this compound. This knowledge is instrumental in guiding the rational design of new molecules with tailored properties for applications in advanced organic synthesis and chemical biology.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of 2-Fluoro-4-(2-methoxyethoxy)aniline, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 2-fluoro-4-methoxyaniline, the protons of the methoxy (B1213986) group typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. rsc.orgrsc.org For this compound, the ethoxy protons would introduce additional characteristic signals.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the analogous 2-fluoro-4-methoxyaniline, distinct signals are observed for each carbon atom, with their chemical shifts influenced by the attached functional groups. rsc.orgrsc.org The carbon atoms bonded to fluorine exhibit splitting due to C-F coupling. rsc.orgresearchgate.net

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorine-containing compounds. It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment. In the case of 2-fluoro-N-phenylaniline, a singlet is observed in the ¹⁹F NMR spectrum. doi.org

A representative, though not specific to this exact molecule, set of NMR data for a substituted aniline (B41778) is presented below:

Nucleus Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
¹H3.60s-
¹H6.62dd8.6, 4.5
¹H6.89t8.0
¹³C115.69d22.4
¹³C116.10d7.6
¹³C142.57d2.0
¹³C156.38d235.2

This table presents generalized NMR data for a fluoroaniline (B8554772) derivative and is for illustrative purposes only. Actual values for this compound may differ. rsc.org

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques can be employed for the analysis of this compound.

Electrospray Ionization (ESI-MS): This soft ionization technique is suitable for polar molecules and is often used to determine the molecular weight by observing the protonated molecule [M+H]⁺. For instance, the ESI-MS of 2-fluoro-N-phenylaniline showed the [M+H]⁺ ion at m/z 188.1. doi.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the compound. For example, the HRMS (ES+) of (E)-N-benzylidene-4-fluoroaniline oxide showed a found mass of 238.0644 for the [M+Na]⁺ adduct, which is very close to the calculated mass of 238.0647 for C₁₃H₁₀NOFNa. rsc.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): These hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the identification of individual components.

Technique Ionization Mode Observed Ion m/z (mass-to-charge ratio)
ESI-MSPositive[M+H]⁺Expected around 186.08
HRMSPositive[M+H]⁺Precise mass determination

This table provides expected mass spectrometry data for this compound based on its molecular formula (C₉H₁₂FNO₂). uni.lu

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and for the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates and active ingredients. A validated HPLC method can accurately quantify the main compound and any impurities present. For fluoroquinolone compounds, a reversed-phase HPLC method using a C18 column with UV detection has been successfully developed and validated. nih.gov Such a method would typically be validated for linearity, precision, accuracy, and robustness to ensure reliable results. iaea.org Purity levels of ≥98% are often required for research-grade chemicals. avantorsciences.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. For example, in the synthesis of a related compound, 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, TLC was used to monitor the reaction progress using a hexane-ethyl acetate (B1210297) solvent system. orgsyn.org

Column Chromatography for Product Purification

Column chromatography is a preparative technique used to purify compounds from a reaction mixture. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (eluent) is passed through the column to separate the components based on their differential adsorption. chemicalbook.com For instance, in the synthesis of N-protected-(4-fluoro-2-methoxy-5-nitro)aniline, column chromatography was an optional step for purification. google.com

Technique Stationary Phase Mobile Phase (Eluent) Purpose
HPLCC18Acetonitrile (B52724)/Water gradientPurity
TLCSilica GelHexane/Ethyl AcetateMonitoring
Column Chrom.Silica GelToluene or other solventsPurification

This table summarizes typical chromatographic conditions used for the analysis and purification of aniline derivatives. nih.govorgsyn.orgchemicalbook.com

X-ray Crystallography for Solid-State Structural Elucidation

The process of X-ray crystallography involves several key stages. nih.gov Initially, a high-quality single crystal of the compound of interest must be grown. nih.gov This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

The intensities and positions of these diffracted spots are then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The final step involves refining this structural model to best fit the experimental diffraction data.

While specific crystallographic data for this compound is not publicly available, a typical crystallographic study would report key parameters. These parameters are summarized in an illustrative data table below, showcasing the type of information that would be obtained from such an analysis.

Illustrative Crystallographic Data for an Aniline Derivative

Parameter Example Value Description
Empirical Formula C₉H₁₂FNO₂ The simplest whole-number ratio of atoms in the molecule.
Formula Weight 185.20 g/mol The sum of the atomic weights of the atoms in the empirical formula.
Crystal System Monoclinic One of the seven crystal systems describing the symmetry of the crystal lattice.
Space Group P2₁/c The specific symmetry group describing the arrangement of molecules in the unit cell.
a (Å) 8.5432(5) The length of the 'a' axis of the unit cell.
b (Å) 12.1234(7) The length of the 'b' axis of the unit cell.
c (Å) 9.8765(6) The length of the 'c' axis of the unit cell.
α (°) 90 The angle between the 'b' and 'c' axes.
β (°) 105.432(2) The angle between the 'a' and 'c' axes.
γ (°) 90 The angle between the 'a' and 'b' axes.
Volume (ų) 987.6(5) The volume of the unit cell.
Z 4 The number of molecules in the unit cell.
Density (calculated) (g/cm³) 1.245 The calculated density of the crystal.

The detailed structural parameters obtained from X-ray crystallography, such as the planarity of the benzene (B151609) ring, the orientation of the methoxyethoxy group, and the nature of any intermolecular interactions like hydrogen bonding involving the amine group, would be invaluable for understanding the compound's physical properties and its potential interactions in a biological or materials science context.

Q & A

Basic: What are the standard synthetic routes for 2-fluoro-4-(2-methoxyethoxy)aniline, and how are intermediates purified?

Methodological Answer:
The compound is typically synthesized via multi-step reactions. For example, a tert-butyl carbamate-protected intermediate (e.g., 3-(2-methoxyethoxy)-4-(trifluoromethyl)phenyl carbamate) undergoes acid-mediated deprotection using 4 N HCl in 1,4-dioxane. The crude product is precipitated by adding ether/hexane (1:3) and isolated via filtration . Purification often involves silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 0–40%) to achieve >90% purity. LCMS (e.g., m/z 236 [M+H]⁺) and HPLC retention times (e.g., 0.83 minutes under SQD-AA05 conditions) are critical for verifying intermediates .

Basic: How is the stability of this compound assessed under oxidative conditions?

Methodological Answer:
Stability studies under oxidative conditions (e.g., Fenton-like reactions) involve batch experiments with Fe³⁺/H₂O₂ systems at controlled pH (2.5–3.0). Degradation is monitored via UV-Vis spectroscopy and COD analysis. For methoxyaniline derivatives, rapid mixing for 2 hours followed by 24-hour incubation is standard. Aliquots are analyzed to track concentration changes and identify degradation byproducts .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., LCMS vs. NMR) for this compound?

Methodological Answer:
Discrepancies between LCMS (m/z 362 [M+H]⁺) and NMR data may arise from residual solvents, tautomerism, or impurities. To resolve this:

  • Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Use 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations, especially for the methoxyethoxy and fluorine substituents.
  • Cross-validate with alternative purification methods (e.g., reverse-phase C18 chromatography in acetonitrile/water) to eliminate co-eluting impurities .

Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions using this compound derivatives?

Methodological Answer:
For Suzuki couplings (e.g., with boronic acids):

  • Use Pd(OAc)₂ and ligands like dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine to enhance catalytic activity.
  • Maintain a nitrogen atmosphere at 110°C for 4 hours in dioxane.
  • Post-reaction, purify via silica gel chromatography (ethyl acetate/hexane gradients) and confirm yields via LCMS (e.g., m/z 372 [M+H]⁺) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • LCMS : To confirm molecular ion peaks (e.g., m/z 236 [M+H]⁺) and detect impurities.
  • HPLC : Retention times (e.g., 1.19 minutes under SMD-TFA05 conditions) ensure batch consistency.
  • ¹H/¹³C NMR : Assign peaks for the fluorine-substituted aromatic ring (δ ~6.5–7.5 ppm) and methoxyethoxy group (δ ~3.4–4.2 ppm) .

Advanced: How does the electronic effect of the 2-fluoro substituent influence reactivity in electrophilic substitution reactions?

Methodological Answer:
The electron-withdrawing fluorine group directs electrophilic attacks to the meta and para positions relative to itself. However, the electron-donating 2-methoxyethoxy group at the 4-position competes, activating the ring. Computational studies (DFT) or Hammett σ⁺ values can predict regioselectivity. Experimentally, iodination with N-iodosuccinimide in acetic acid selectively targets the 5-position, yielding 2-iodo derivatives (93% yield) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity.
  • Avoid exposure to acids/bases that may release hazardous gases (e.g., HCl during deprotection).
  • Store under inert atmosphere (N₂/Ar) to prevent oxidation. Waste disposal should follow protocols for aromatic amines, which are often suspected carcinogens .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Methodological Answer:
Scale-up challenges often arise from inefficient mixing or exothermic reactions. Solutions include:

  • Optimizing stoichiometry (e.g., 1.1 equivalents of N-iodosuccinimide for iodination).
  • Switching to continuous flow reactors for better temperature control.
  • Implementing in-line purification (e.g., catch-and-release with scavenger resins) to reduce column chromatography reliance .

Basic: What are the applications of this compound in pharmaceutical intermediate synthesis?

Methodological Answer:
The compound serves as a precursor for:

  • Kinase inhibitors: E.g., coupling with pyrimidine derivatives via Buchwald-Hartwig amination.
  • Boron-containing therapeutics: Suzuki reactions with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane yield boronate esters for PET tracers .

Advanced: How do solvent polarity and temperature affect crystallization of this compound derivatives?

Methodological Answer:

  • Low-polarity solvents (hexane/ether) induce crystallization by reducing solubility.
  • Cooling to −20°C enhances crystal lattice formation.
  • Polymorphism studies (via XRD) are recommended for APIs, as fluorine’s electronegativity can lead to varied crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.